2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core with a 2,3-dichlorophenyl group attached via an ethenyl linkage, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dichlorobenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 2,3-dichlorobenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkage to an ethyl linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol
- 2-[(E)-2-(3-hydroxyphenyl)ethenyl]quinolin-8-ol
- 2-[(E)-2-(2-chlorobenzyl)oxy]phenyl)ethenyl]quinolin-8-ol
Uniqueness
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-5-1-3-11(16(14)19)7-9-13-10-8-12-4-2-6-15(21)17(12)20-13/h1-10,21H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOMKMRACZIUGS-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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